

# A Comprehensive Technical Guide to 1-Methyl-6-nitrobenzimidazole

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## Compound of Interest

Compound Name: *1-Methyl-6-nitrobenzimidazole*

Cat. No.: *B1360024*

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This technical guide provides an in-depth overview of **1-Methyl-6-nitrobenzimidazole**, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical identity, physicochemical properties, synthesis protocols, and known biological activities, with a focus on its potential as an antitumor and antioxidant agent.

## Chemical and Physical Properties

**1-Methyl-6-nitrobenzimidazole** is a derivative of benzimidazole, a class of compounds known for a wide range of biological activities.<sup>[1]</sup> The introduction of a methyl group at the 1-position and a nitro group at the 6-position influences its electronic and steric properties, which in turn may affect its biological function.

Property	Value	Reference
IUPAC Name	1-methyl-6-nitro-1H-benzimidazole	<a href="#">[2]</a>
CAS Number	5381-79-3	<a href="#">[2]</a>
Molecular Formula	C <sub>8</sub> H <sub>7</sub> N <sub>3</sub> O <sub>2</sub>	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	177.16 g/mol	<a href="#">[3]</a>
Melting Point	145 °C	<a href="#">[2]</a>
Boiling Point	358.6 °C at 760 mmHg	<a href="#">[2]</a>
Density	1.42 g/cm <sup>3</sup>	<a href="#">[2]</a>
Flash Point	170.7 °C	<a href="#">[2]</a>

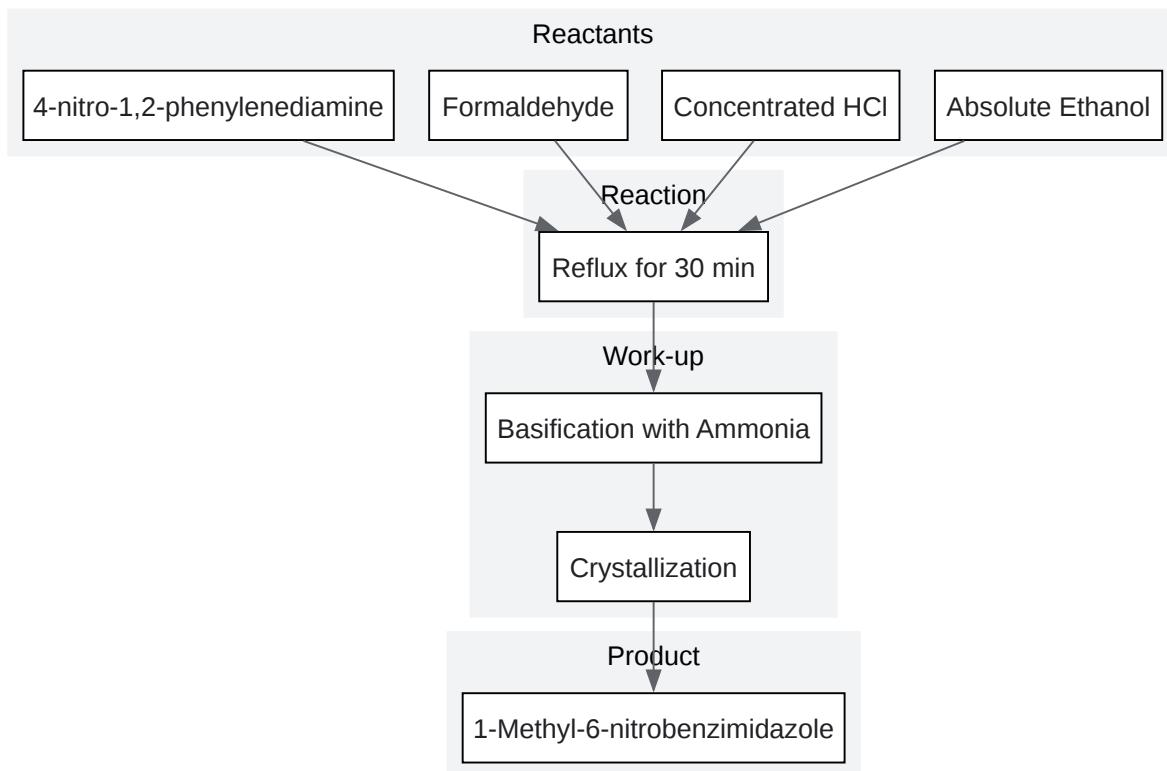
## Synthesis and Experimental Protocol

A documented method for the synthesis of **1-Methyl-6-nitrobenzimidazole** involves the reaction of 4-nitro-1,2-phenylenediamine with formaldehyde, followed by methylation.[\[3\]](#)

Experimental Protocol:

A solution of formaldehyde (4 g, 0.133 mol) in absolute ethanol (40 ml) is heated under reflux for 30 minutes with commercially available 4-nitro-1,2-phenylenediamine (7.1 g, 0.046 mol) and concentrated hydrochloric acid (3 ml).[\[3\]](#) Upon basification with ammonia, the product, **1-Methyl-6-nitrobenzimidazole**, is obtained as yellow crystals.[\[3\]](#) The reported yield for this synthesis is 25%.[\[3\]](#)

## Synthesis Workflow for 1-Methyl-6-nitrobenzimidazole

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## Synthesis Workflow

## Crystallographic Data

The crystal structure of **1-Methyl-6-nitrobenzimidazole** has been determined, providing insights into its three-dimensional conformation. The 1-methylbenzimidazole unit is planar, with the nitro group rotated slightly out of this plane.[3]

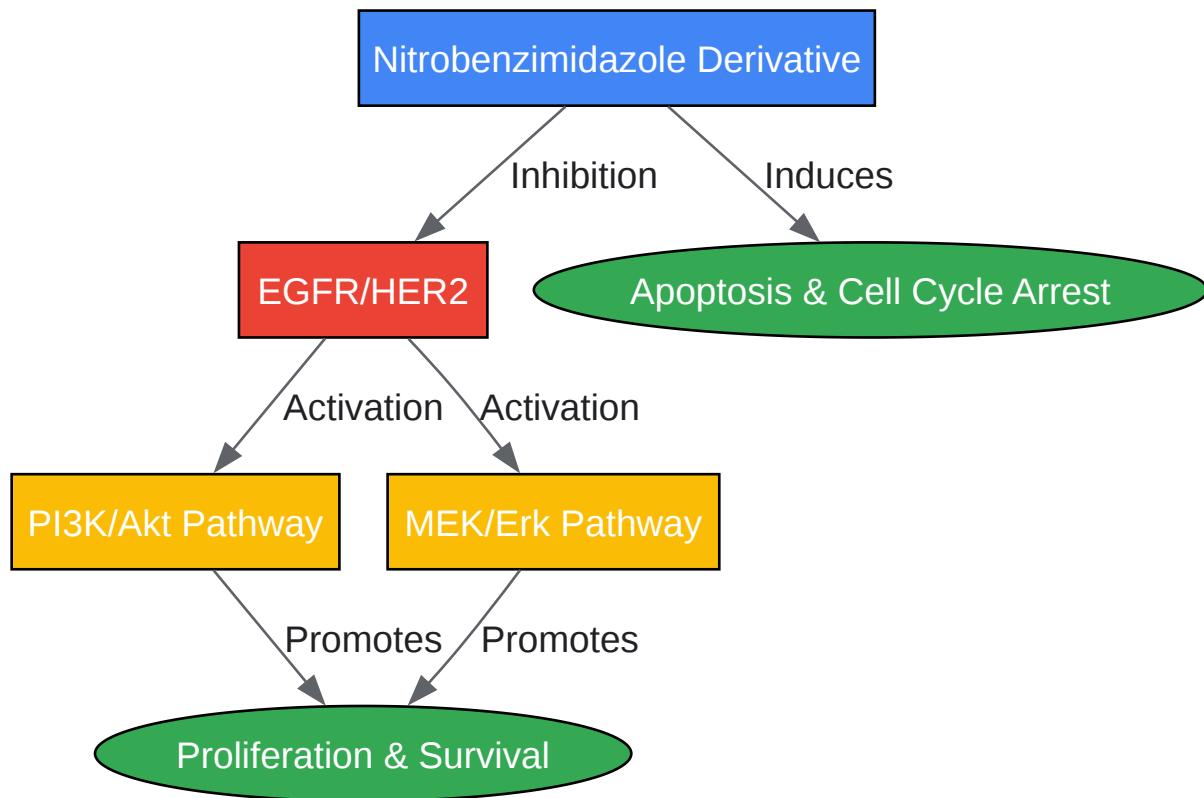
Parameter	Value	Reference
Crystal System	Orthorhombic	[3]
Space Group	Pbca	[3]
a	12.852 (3) Å	[3]
b	7.043 (2) Å	[3]
c	17.690 (4) Å	[3]
V	1601.2 (7) Å <sup>3</sup>	[3]
Z	8	[3]

## Biological Activity and Potential Applications

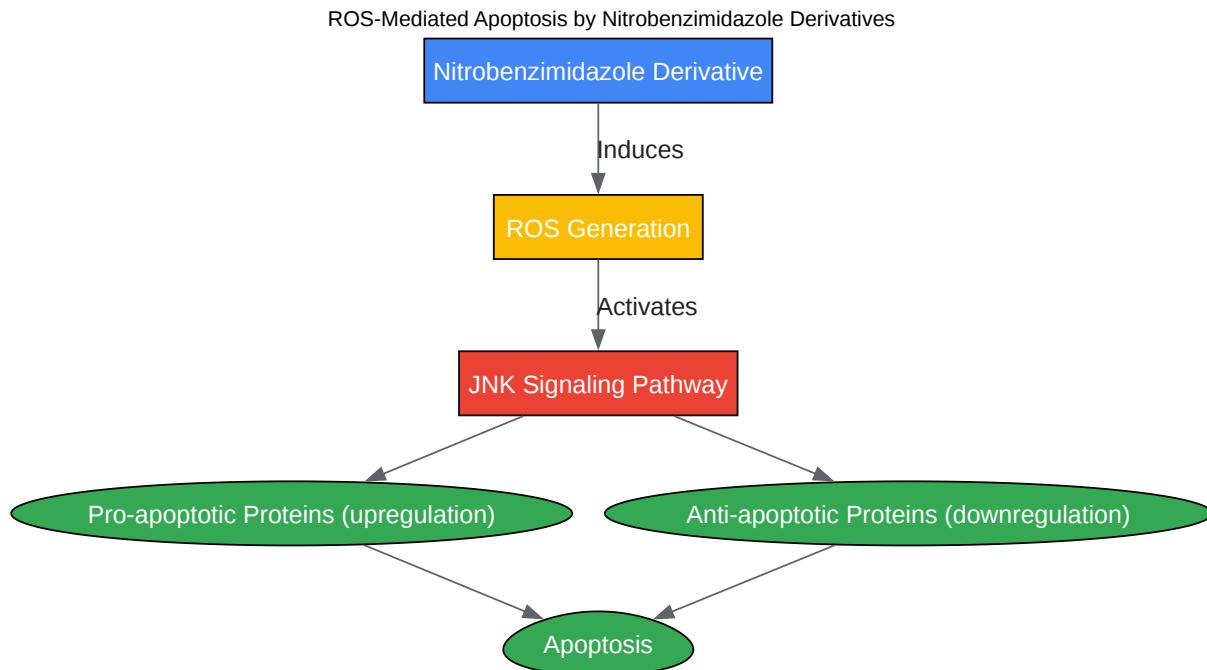
**1-Methyl-6-nitrobenzimidazole** is being investigated as a potential antitumor and antioxidant agent.[3][4] The broader class of benzimidazole derivatives exhibits a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and antioxidant effects.[1][5] The presence of a nitro group at the 6-position is thought to potentiate the cytotoxic activity of some 1H-benzimidazoles by potentially interacting with DNA or enzymes.[3]

While specific signaling pathways for **1-Methyl-6-nitrobenzimidazole** are not extensively detailed in the provided literature, related 5-nitrobenzimidazole derivatives have been shown to modulate key cancer-related pathways. These include the inhibition of EGFR and HER2 signaling, which subsequently affects the PI3K/Akt and MEK/Erk pathways, leading to apoptosis and cell cycle arrest.[6] Another proposed mechanism involves the generation of reactive oxygen species (ROS) that can activate the JNK signaling pathway, ultimately triggering apoptosis.[6]

## Potential Anticancer Signaling Pathway for Nitrobenzimidazole Derivatives

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EGFR/HER2 Signaling Inhibition



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### ROS-JNK Apoptosis Pathway

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